REACTION_CXSMILES
|
[C:1](OC(=O)C)(=O)[CH3:2].[NH2:8]/[C:9](=[N:17]\[OH:18])/[CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12]>N1C=CC=CC=1>[CH3:1][C:2]1[O:18][N:17]=[C:9]([CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])[N:8]=1
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
N\C(\C(C(=O)OCC)C)=N/O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
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at reflux for 1 hour
|
Duration
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1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the pyridine
|
Type
|
ADDITION
|
Details
|
The concentrated solution was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
to give the indicated product
|
Name
|
|
Type
|
|
Smiles
|
CC1=NC(=NO1)C(C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |